molecular formula C24H24INO B11112662 3-[(4-Ethylphenyl)amino]-3-(4-iodophenyl)-1-(4-methylphenyl)propan-1-one

3-[(4-Ethylphenyl)amino]-3-(4-iodophenyl)-1-(4-methylphenyl)propan-1-one

Cat. No.: B11112662
M. Wt: 469.4 g/mol
InChI Key: WBFYOROZVNXHRP-UHFFFAOYSA-N
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Description

3-(4-Ethylanilino)-3-(4-iodophenyl)-1-(4-methylphenyl)-1-propanone is an organic compound that features a complex structure with multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylanilino)-3-(4-iodophenyl)-1-(4-methylphenyl)-1-propanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Propanone Backbone: Starting with a suitable ketone, such as acetophenone, and performing a Friedel-Crafts acylation to introduce the propanone group.

    Substitution Reactions: Introducing the ethylanilino, iodophenyl, and methylphenyl groups through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the propanone group.

    Reduction: Reduction reactions could target the ketone group, converting it to an alcohol.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Probes: May be used in the development of probes for biological imaging or assays.

Medicine

Industry

    Materials Science: Could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-ethylanilino)-3-(4-iodophenyl)-1-(4-methylphenyl)-1-propanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylanilino)-3-(4-iodophenyl)-1-(4-methylphenyl)-1-propanone
  • 3-(4-Ethylanilino)-3-(4-chlorophenyl)-1-(4-methylphenyl)-1-propanone

Uniqueness

The uniqueness of 3-(4-ethylanilino)-3-(4-iodophenyl)-1-(4-methylphenyl)-1-propanone lies in its specific combination of functional groups and aromatic rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H24INO

Molecular Weight

469.4 g/mol

IUPAC Name

3-(4-ethylanilino)-3-(4-iodophenyl)-1-(4-methylphenyl)propan-1-one

InChI

InChI=1S/C24H24INO/c1-3-18-6-14-22(15-7-18)26-23(19-10-12-21(25)13-11-19)16-24(27)20-8-4-17(2)5-9-20/h4-15,23,26H,3,16H2,1-2H3

InChI Key

WBFYOROZVNXHRP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(CC(=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)I

Origin of Product

United States

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